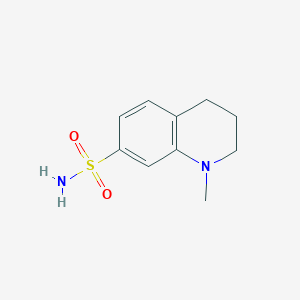

1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide

Vue d'ensemble

Description

1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide (MTHQS) is a synthetic organic compound that was first synthesized in the 1950s. It is a derivative of tetrahydroquinoline and is a white crystalline solid with a melting point of 300°C. MTHQS has a wide range of applications in the fields of scientific research, medicine, and industry. In recent years, it has gained attention as a potential therapeutic agent for the treatment of various diseases.

Applications De Recherche Scientifique

Neuroprotective Agent

1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide has shown promise as a neuroprotective agent . It has been studied for its potential to protect nerve cells against damage from neurotoxins like MPTP and rotenone . This could have implications for treating neurodegenerative diseases such as Parkinson’s disease.

Antagonist to Behavioral Syndromes

This compound may act as an antagonist to behavioral syndromes induced by neurotoxins. Its ability to modulate neurotransmitter systems could lead to therapeutic applications in behavioral disorders .

Dopamine Metabolism Modulation

Research suggests that 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide can affect dopamine metabolism. This is significant because dopamine dysregulation is a feature of various psychiatric and neurological disorders .

Anti-Addictive Properties

There is evidence to suggest that this compound has anti-addictive properties, particularly in the context of substance abuse. It may help attenuate craving and support addiction recovery .

MAO Inhibition

The compound has been implicated in monoamine oxidase (MAO) inhibition. MAO inhibitors are used to treat depression and anxiety, indicating potential use in mental health treatment .

Free Radical Scavenging

Its free radical scavenging properties suggest it could be used to combat oxidative stress, which is implicated in aging and various chronic diseases .

Glutamatergic System Antagonism

By antagonizing the glutamatergic system, 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide may offer a novel approach to treating conditions like epilepsy and excitotoxicity .

Therapeutic Application in CNS Disorders

Given its broad spectrum of action in the brain, there is potential for therapeutic application in a range of central nervous system (CNS) disorders, from neurodegeneration to substance abuse .

Mécanisme D'action

Target of Action

The primary targets of 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide are dopaminergic neurons in the brain . This compound has a broad spectrum of action in the brain and has gained special interest as a neuroprotectant .

Mode of Action

1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide interacts with its targets by antagonizing the behavioral syndrome produced by well-known neurotoxins . It is believed that MAO inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in its neuroprotective action .

Biochemical Pathways

This compound affects the dopamine metabolism pathway . It is formed as a condensation product of biogenic amines (i.e., phenylethylamines and catecholamines) with aldehydes or α-keto acids by the so-called Pictet–Spengler reaction .

Result of Action

The molecular and cellular effects of 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide’s action include neuroprotection in various neurodegenerative illnesses of the central nervous system . It has been shown to produce some damage to dopaminergic neurons, as reflected by a mild but significant decrease in the striatal dopamine concentration in rats chronically administered this compound in high doses .

Propriétés

IUPAC Name |

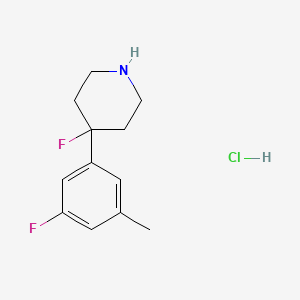

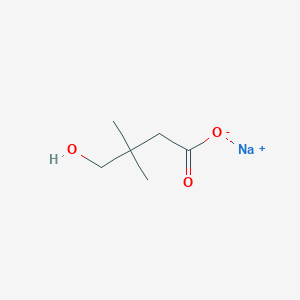

1-methyl-3,4-dihydro-2H-quinoline-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-12-6-2-3-8-4-5-9(7-10(8)12)15(11,13)14/h4-5,7H,2-3,6H2,1H3,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJFDUTZTPBMDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Bromo-4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B1448096.png)

![2-Fluoro-2-[4-(propan-2-yl)phenyl]ethan-1-amine](/img/structure/B1448097.png)

![5-(1-ethyl-1H-benzo[d]imidazol-6-yl)-4-methylthiazol-2-amine](/img/structure/B1448109.png)

![Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B1448110.png)

![6-[2-[3-[(3-Ethyl-1,1-dimethyl-6,8-disulfonato-1H-benzo[e]indole-3-ium)-2-yl]-2-propenylidene]-1,1-dimethyl-6,8-disulfonato-2,3-dihydro-1H-benzo[e]indole-3-yl]hexanoic acid succinimidyl ester](/img/structure/B1448111.png)

![tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1448113.png)